molecular formula C12H12N2O4 B2704258 ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate CAS No. 886950-29-4

ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate

Cat. No.: B2704258
CAS No.: 886950-29-4
M. Wt: 248.238
InChI Key: HGGMPCYHYQULKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.238.

Preparation Methods

One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further functionalization steps lead to the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound’s derivatives have shown promise in biological studies, including anti-tumor, antibacterial, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives such as:

  • Ethyl 2-benzoyl-1-benzofuran-3-yl (methyl)carbamate
  • Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

ethyl N-(2-carbamoyl-1-benzofuran-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)14-9-7-5-3-4-6-8(7)18-10(9)11(13)15/h3-6H,2H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGMPCYHYQULKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.